ethyl 2-(benzoylamino)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 2-(benzoylamino)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzoylamino group, a 3,4-dichlorophenyl-containing pyrrole moiety, and an ester functional group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which contribute to unique electronic and steric properties. The compound’s synthesis typically involves multi-step reactions, including condensation and cyclization steps, to assemble the pyrrole-thiophene hybrid framework.
Properties
Molecular Formula |
C27H22Cl2N2O4S |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H22Cl2N2O4S/c1-4-35-27(34)23-24(32)22(36-26(23)30-25(33)17-8-6-5-7-9-17)13-18-12-15(2)31(16(18)3)19-10-11-20(28)21(29)14-19/h5-14,32H,4H2,1-3H3/b22-13-,30-26? |
InChI Key |
DRKMYIXNSAEHGR-KUELNCOGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)/SC1=NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)SC1=NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzoylamino)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrrole ring and the benzoylamino group. Common reagents used in these reactions include ethyl chloroformate, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoylamino)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s distinguishing features include:
- 3,4-Dichlorophenyl Group: Enhances lipophilicity and may influence binding affinity in biological targets compared to analogs with non-halogenated aryl groups.
- Benzoylamino-Thiophene Moiety: Provides hydrogen-bonding capabilities (amide N–H and carbonyl groups) absent in simpler thiophene derivatives.
Table 1: Substituent Comparison with Analogous Compounds
| Compound | Key Substituents | Hydrogen-Bonding Sites | Lipophilicity (LogP)* |
|---|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, 2,5-dimethylpyrrole | Amide, carbonyl | ~4.2 (estimated) |
| Ethyl 2-benzoylamino-4-oxo-thiophene | Benzoylamino, no pyrrole | Amide, carbonyl | ~3.1 |
| 1-(4-Chlorophenyl)pyrrole derivative | 4-Chlorophenyl, no thiophene | None | ~3.8 |
Crystallographic and Hydrogen-Bonding Behavior
The compound’s crystal packing is likely influenced by hydrogen-bonding interactions between the amide N–H and carbonyl groups, forming dimeric or chain motifs as observed in similar benzoylamino-thiophene derivatives . Etter’s graph set analysis (e.g., R₂²(8) motifs) may apply here, distinguishing it from compounds lacking amide functionalities, such as chlorophenylpyrrole derivatives, which rely on weaker van der Waals interactions for crystal stabilization .
Table 2: Hydrogen-Bonding Patterns in Related Compounds
Electronic and Steric Effects
Steric effects from the 2,5-dimethylpyrrole may hinder π-stacking interactions, contrasting with planar analogs like unsubstituted pyrrole-thiophene hybrids.
Research Findings and Methodological Considerations
- Structural Elucidation : Crystallographic studies using SHELX or ORTEP-3 would be critical for resolving the compound’s conformation and intermolecular interactions.
- Synthetic Challenges : The multi-step synthesis may lead to lower yields compared to simpler thiophene derivatives, necessitating optimization of reaction conditions (e.g., solvent, catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
